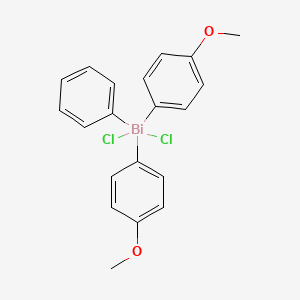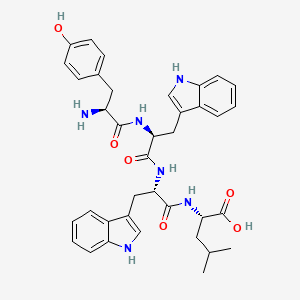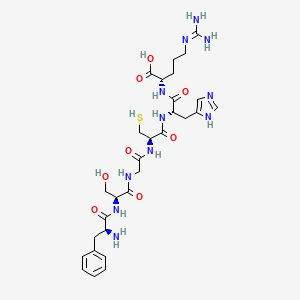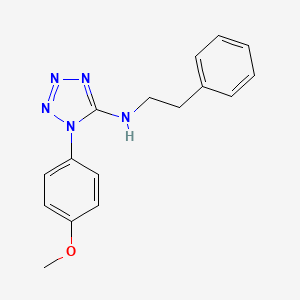
Bismuth, dichlorobis(4-methoxyphenyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is an organobismuth compound characterized by the presence of bismuth bonded to two chlorine atoms and three phenyl groups, two of which are substituted with methoxy groups This compound is part of a broader class of organobismuth compounds known for their unique structural and reactivity properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dichlorobis(4-methoxyphenyl)phenyl- typically involves the reaction of bismuth trichloride with 4-methoxyphenylmagnesium bromide and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The general reaction scheme is as follows:
BiCl3+2C6H4(OMe)MgBr+C6H5MgBr→Bi(C6H4(OMe))2(C6H5)Cl2+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups.
科学的研究の応用
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential antimicrobial properties, particularly against drug-resistant bacteria.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, including catalysts and nanocomposites.
作用機序
The mechanism of action of bismuth, dichlorobis(4-methoxyphenyl)phenyl- involves its interaction with biological molecules and cellular structures. In antimicrobial applications, it is believed to inhibit enzyme activity, disrupt cellular iron metabolism, and induce oxidative stress in target organisms. These actions collectively contribute to its antimicrobial efficacy.
類似化合物との比較
Similar Compounds
- Bismuth, dichlorobis(4-chlorophenyl)phenyl-
- Bismuth, dichlorobis(4-methylphenyl)phenyl-
- Bismuth, dichlorobis(4-nitrophenyl)phenyl-
Uniqueness
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy groups can enhance its solubility in organic solvents and potentially modify its biological activity compared to other similar compounds.
特性
CAS番号 |
823213-30-5 |
|---|---|
分子式 |
C20H19BiCl2O2 |
分子量 |
571.2 g/mol |
IUPAC名 |
dichloro-bis(4-methoxyphenyl)-phenylbismuth |
InChI |
InChI=1S/2C7H7O.C6H5.Bi.2ClH/c2*1-8-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2*3-6H,1H3;1-5H;;2*1H/q;;;+2;;/p-2 |
InChIキー |
PLKSDHNDRUWZBF-UHFFFAOYSA-L |
正規SMILES |
COC1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=C(C=C3)OC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)

![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)


![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)

